Cas no 17420-68-7 (4-(azepane-1-sulfonyl)benzoic acid)
4-(azepane-1-sulfonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(Azepan-1-ylsulfonyl)benzoic acid
- 4-(AZEPANE-1-SULFONYL)-BENZOIC ACID
- Benzoic acid,4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-
- 4-(azepan-1-ylsulfonyl)benzoate
- 4-(azepane-1-sulfonyl)benzoic acid
- 17420-68-7
- Oprea1_114280
- HMS2374N10
- DTXSID90357696
- 4-(azepan-1-ylsulfonyl)benzoicacid
- FT-0683630
- AKOS000112050
- MLS000068612
- BB 0237919
- MFCD02596543
- CS-0218213
- Oprea1_490059
- CHEMBL1363659
- METHYL3-(2-BROMOETHOXY)BENZENECARBOXYLATE
- Z53035336
- EN300-00385
- SMR000122946
- Benzoic acid, 4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-
- SCHEMBL26314073
- G31481
- STK803571
- AG-690/40816721
- 4-(1-azepanylsulfonyl)benzoic acid
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- MDL: MFCD02596543
- Inchi: 1S/C13H17NO4S/c15-13(16)11-5-7-12(8-6-11)19(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
- InChI Key: HLSLLBRKHGBLQG-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)O)=CC=1)(N1CCCCCC1)(=O)=O
Computed Properties
- Exact Mass: 282.08008
- Monoisotopic Mass: 282.080004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 393
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 85.9
- XLogP3: 1.8
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 235-237 °C
- Boiling Point: 470.1±47.0 °C at 760 mmHg
- Flash Point: 238.1±29.3 °C
- PSA: 77.51
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
4-(azepane-1-sulfonyl)benzoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(azepane-1-sulfonyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096668-5g |
4-(Azepan-1-ylsulfonyl)benzoic acid |
17420-68-7 | 95% | 5g |
549.36 USD | 2021-06-17 | |
| Chemenu | CM300033-5g |
4-(Azepan-1-ylsulfonyl)benzoic acid |
17420-68-7 | 95% | 5g |
$471 | 2021-06-09 | |
| Matrix Scientific | 062980-500mg |
4-(Azepan-1-ylsulfonyl)benzoic acid |
17420-68-7 | 500mg |
$158.00 | 2023-09-10 | ||
| TRC | H293790-50mg |
4-[(Hexahydro-1H-azepin-1-yl)sulfonyl]benzoic Acid |
17420-68-7 | 50mg |
$81.00 | 2023-05-18 | ||
| TRC | H293790-100mg |
4-[(Hexahydro-1H-azepin-1-yl)sulfonyl]benzoic Acid |
17420-68-7 | 100mg |
$121.00 | 2023-05-18 | ||
| TRC | H293790-250mg |
4-[(Hexahydro-1H-azepin-1-yl)sulfonyl]benzoic Acid |
17420-68-7 | 250mg |
$196.00 | 2023-05-18 | ||
| TRC | H293790-500mg |
4-[(Hexahydro-1H-azepin-1-yl)sulfonyl]benzoic Acid |
17420-68-7 | 500mg |
$362.00 | 2023-05-18 | ||
| TRC | H293790-1g |
4-[(Hexahydro-1H-azepin-1-yl)sulfonyl]benzoic Acid |
17420-68-7 | 1g |
$ 545.00 | 2022-06-04 | ||
| TRC | H293790-2.5g |
4-[(Hexahydro-1H-azepin-1-yl)sulfonyl]benzoic Acid |
17420-68-7 | 2.5g |
$1481.00 | 2023-05-18 | ||
| Ambeed | A591001-1g |
4-(Azepan-1-ylsulfonyl)benzoic acid |
17420-68-7 | 98+% | 1g |
$103.0 | 2024-04-22 |
4-(azepane-1-sulfonyl)benzoic acid Suppliers
4-(azepane-1-sulfonyl)benzoic acid Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-(azepane-1-sulfonyl)benzoic acid
Comprehensive Overview of 4-(Azepane-1-sulfonyl)benzoic Acid (CAS No. 17420-68-7): Properties, Applications, and Research Insights
4-(Azepane-1-sulfonyl)benzoic acid (CAS No. 17420-68-7) is a specialized organic compound with a unique molecular structure combining an azepane ring and a benzoic acid moiety linked via a sulfonyl group. This compound has garnered significant attention in pharmaceutical and materials science research due to its versatile functional groups, which enable diverse chemical modifications. Its IUPAC name reflects its precise structural configuration, while its CAS registry number ensures unambiguous identification in global databases.
In recent years, the demand for sulfonyl-containing compounds like 4-(azepane-1-sulfonyl)benzoic acid has surged, driven by their applications in drug discovery and bioconjugation. Researchers frequently explore its role as a building block for small-molecule inhibitors or proteolysis-targeting chimeras (PROTACs), aligning with trends in targeted protein degradation therapies. The compound’s carboxylic acid group further allows for peptide coupling or polymer functionalization, making it valuable in biomaterials engineering.
The synthesis of CAS 17420-68-7 typically involves sulfonylation reactions between azepane and 4-sulfobenzoic acid derivatives, followed by purification via recrystallization or chromatography. Analytical characterization employs NMR spectroscopy, mass spectrometry, and HPLC to confirm purity, a critical factor for high-throughput screening in drug development. Notably, its solubility profile (moderate in polar solvents like DMSO) and thermal stability (decomposition above 200°C) are frequently cited in patent literature.
From an SEO perspective, users often search for "4-(azepane-1-sulfonyl)benzoic acid suppliers," "CAS 17420-68-7 price," or "sulfonyl linker applications," reflecting commercial and academic interest. Environmental and green chemistry concerns have also spurred queries about sustainable synthesis routes for such compounds. Addressing these, recent studies highlight catalytic sulfonylation methods to reduce waste.
In conclusion, 4-(azepane-1-sulfonyl)benzoic acid exemplifies the intersection of medicinal chemistry and material science. Its multifunctional design supports innovations in biopharmaceuticals and smart materials, while ongoing research explores its structure-activity relationships. As AI-driven molecular design advances, compounds like this will remain pivotal in rational drug design pipelines.
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